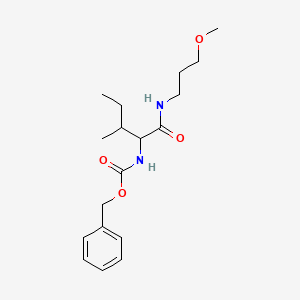

N-(3-Methoxypropyl) L-Z-isoleucinamide

Description

N-(3-Methoxypropyl) L-Z-isoleucinamide is a chiral amino acid derivative featuring a methoxypropyl substituent and a benzyloxycarbonyl (Z) protecting group. The Z-group (benzyloxycarbonyl) enhances stability during synthesis, while the methoxypropyl side chain likely modulates solubility and lipophilicity. This compound is primarily used in research as a chiral building block or intermediate in pharmaceutical development.

Properties

IUPAC Name |

benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUHLDCOBIDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl) L-Z-isoleucinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methoxypropylamine with a suitable acylating agent to form the intermediate 3-methoxypropylamino derivative.

Coupling Reaction: The intermediate is then coupled with a benzyl carbamate derivative under appropriate conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as column chromatography to obtain the desired N-(3-Methoxypropyl) L-Z-isoleucinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) L-Z-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-(3-Methoxypropyl) L-Z-isoleucinamide and related compounds:

Key Observations:

N-Propyl L-Z-isoleucinamide lacks the methoxy group, reducing polarity and possibly limiting solubility in polar solvents.

Methoxypropyl vs. Hydroxypropyl :

- The methoxy group in the target compound enhances lipophilicity compared to the hydroxypropyl group in N-(3-Hydroxypropyl)dodecanamide , which is more hydrophilic and used in surfactants.

Functional Diversity :

- Methoprotryne demonstrates the methoxypropyl group’s role in agrochemicals, likely improving membrane permeability in herbicides.

Biological Activity

Chemical Structure and Properties

N-(3-Methoxypropyl) L-Z-isoleucinamide is characterized by the following structural formula:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the methoxypropyl group may influence its solubility and interaction with biological systems.

Research indicates that N-(3-Methoxypropyl) L-Z-isoleucinamide exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models. It acts by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against neuronal death |

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, N-(3-Methoxypropyl) L-Z-isoleucinamide was tested on human fibroblast cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Neuroprotection in Animal Models

A study involving mouse models of Alzheimer’s disease found that administration of N-(3-Methoxypropyl) L-Z-isoleucinamide resulted in improved cognitive functions and reduced amyloid plaque formation. This suggests its potential utility in developing treatments for neurodegenerative disorders.

Pharmacokinetics

Research into the pharmacokinetics of N-(3-Methoxypropyl) L-Z-isoleucinamide indicates favorable absorption characteristics when administered orally. Studies suggest that it achieves peak plasma concentrations within 2 hours post-administration, with a half-life conducive to therapeutic use.

Toxicology

Toxicological evaluations have shown that N-(3-Methoxypropyl) L-Z-isoleucinamide exhibits low toxicity profiles at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.